molecular formula C11H10Cl5N3OS B11717608 N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide

N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide

Cat. No.: B11717608
M. Wt: 409.5 g/mol
InChI Key: WGUNBHMORIXVEF-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes multiple chlorine atoms and a thiourea moiety. Its molecular formula is C11H10Cl5N3OS, and it has a molecular weight of 409.551 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide typically involves the reaction of 2,4-dichloroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide is unique due to its specific combination of chlorine atoms and the thiourea moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt cellular pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C11H10Cl5N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C11H10Cl5N3OS/c1-5(20)17-9(11(14,15)16)19-10(21)18-8-3-2-6(12)4-7(8)13/h2-4,9H,1H3,(H,17,20)(H2,18,19,21)

InChI Key

WGUNBHMORIXVEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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